

An In-depth Technical Guide to the Tetrapeptide Val-Gly-Ser-Glu

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Compound of Interest

Compound Name: Val-Gly-Ser-Glu

Cat. No.: B1330616

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This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the tetrapeptide **Val-Gly-Ser-Glu** (VGSE). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological characteristics of this eosinophilotactic peptide.

Chemical Structure and Physicochemical Properties

The tetrapeptide **Val-Gly-Ser-Glu** is a sequence of four amino acids: L-valine, glycine, L-serine, and L-glutamic acid, linked by peptide bonds.

Chemical Structure

The chemical structure of **Val-Gly-Ser-Glu** is depicted below.

Val-Gly-Ser-Glu Chemical Structure

Caption: 2D chemical structure of **Val-Gly-Ser-Glu**.

Physicochemical Properties

A summary of the key physicochemical properties of **Val-Gly-Ser-Glu** is presented in the table below. These values are primarily computed from publicly available databases.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₆ N ₄ O ₈	PubChem[1]
Molecular Weight	390.39 g/mol	PubChem[1]
Exact Mass	390.17506380 Da	PubChem[1]
IUPAC Name	(2S)-2-[[[(2S)-2-[[2-[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid	PubChem[1]
Synonyms	VGSE, Eosinophilotactic Tetrapeptide	PubChem[1]
Computed XLogP3	-5.1	PubChem[1]
Hydrogen Bond Donor Count	7	PubChem[1]
Hydrogen Bond Acceptor Count	9	PubChem[1]
Rotatable Bond Count	12	PubChem[1]
Calculated Isoelectric Point (pI)	~3.5	Estimated based on pKa values of constituent amino acids
Solubility	Expected to be soluble in aqueous solutions.	Inferred from hydrophilic amino acid content.[2]

Note: The isoelectric point (pI) is an estimation based on the pKa values of the N-terminus, C-terminus, and the side chain of glutamic acid. The actual experimental pI may vary.

Biological Activity

Val-Gly-Ser-Glu is recognized for its biological role as an eosinophilotactic tetrapeptide, meaning it selectively attracts eosinophils, a type of white blood cell involved in allergic responses and parasitic infections.[3]

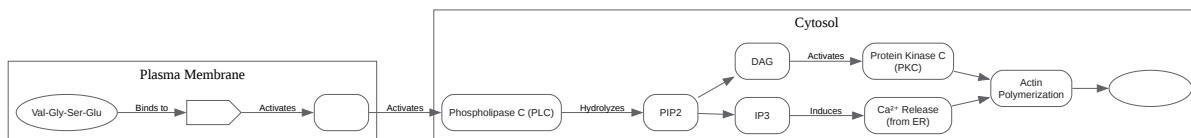
Eosinophil Chemotaxis

Studies have shown that **Val-Gly-Ser-Glu** can induce the migration of human eosinophils.^[3] This chemotactic activity suggests its potential involvement in inflammatory and allergic processes where eosinophils play a crucial role.

Signaling Pathway

The chemotactic effect of **Val-Gly-Ser-Glu** on eosinophils is likely mediated through G protein-coupled receptors (GPCRs), with the C-C chemokine receptor 3 (CCR3) being a primary candidate. CCR3 is highly expressed on eosinophils and binds to several chemokines, such as eotaxin, which are potent eosinophil chemoattractants.^{[4][5]} Activation of CCR3 initiates a downstream signaling cascade involving G-proteins, leading to an increase in intracellular calcium, activation of protein kinases, and ultimately, cell migration.

Proposed CCR3 Signaling Pathway for **Val-Gly-Ser-Glu**



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Caption: Proposed signaling cascade upon **Val-Gly-Ser-Glu** binding to CCR3.

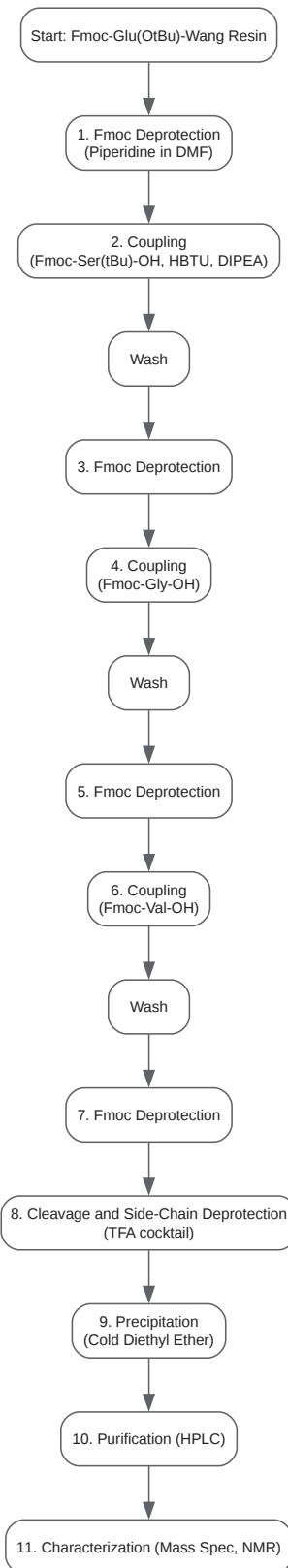
Experimental Protocols

This section outlines general methodologies for the synthesis, purification, and biological characterization of **Val-Gly-Ser-Glu**. These protocols are based on standard laboratory practices and may require optimization for specific experimental conditions.

Synthesis by Solid-Phase Peptide Synthesis (SPPS)

Val-Gly-Ser-Glu can be synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

SPPS Workflow for **Val-Gly-Ser-Glu**

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Caption: General workflow for the solid-phase synthesis of **Val-Gly-Ser-Glu**.

Detailed Methodology:

- Resin Preparation: Start with a pre-loaded Fmoc-Glu(OtBu)-Wang resin. The tert-butyl (OtBu) group protects the side chain of glutamic acid.
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of glutamic acid.
- Amino Acid Coupling: Activate the next amino acid, Fmoc-Ser(tBu)-OH, using a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), and add it to the resin to form a peptide bond.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
- Repeat Cycles: Repeat the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Val-OH.
- Cleavage and Deprotection: After the final coupling, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by RP-HPLC

Protocol:

- Column: C18 reverse-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% of mobile phase B over a specified time (e.g., 30 minutes).

- Detection: UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Collect fractions corresponding to the major peak and confirm the purity and identity by mass spectrometry.

Characterization

Mass Spectrometry:

- Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Expected Mass: The protonated molecule $[M+H]^+$ should be observed at m/z corresponding to the calculated exact mass of 391.1823.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Technique: ^1H and ^{13}C NMR in a suitable solvent (e.g., D_2O or DMSO-d_6).
- Expected Signals: Characteristic chemical shifts for the protons and carbons of the valine, glycine, serine, and glutamic acid residues.

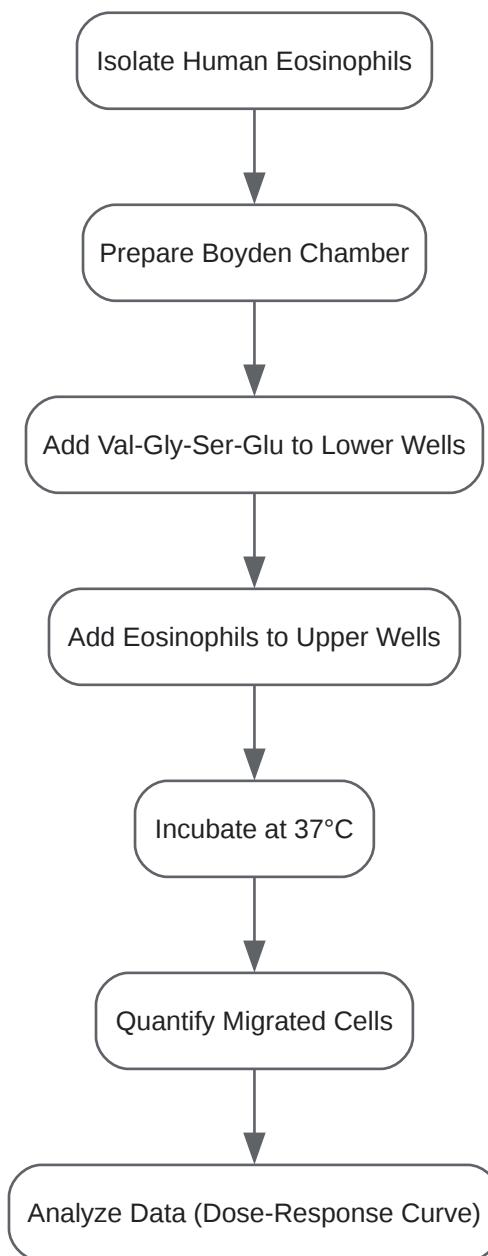
Eosinophil Chemotaxis Assay

Protocol (Boyden Chamber Assay):

- Cell Preparation: Isolate human eosinophils from peripheral blood.
- Assay Setup: Use a multi-well chemotaxis chamber with a porous membrane (e.g., 5 μm pore size).
- Chemoattractant: Place different concentrations of **Val-Gly-Ser-Glu** in the lower wells of the chamber. A negative control (buffer alone) and a positive control (e.g., eotaxin) should be included.
- Cell Addition: Add the eosinophil suspension to the upper wells.

- Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a specified time (e.g., 1-3 hours).
- Quantification: Quantify the number of migrated cells in the lower wells by microscopy or by using a fluorescent dye and a plate reader.

Eosinophil Chemotaxis Assay Workflow



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